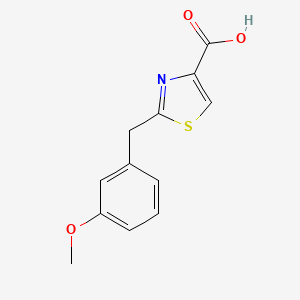

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of thiazole chemistry, which has evolved significantly since the initial discovery of thiazole compounds in the early twentieth century. The systematic synthesis of thiazole-4-carboxylic acid derivatives gained momentum through methodological advances in heterocyclic chemistry, particularly through the development of improved halogen-metal exchange reactions that enabled the preparation of previously inaccessible thiazole carboxylic acids. The specific compound this compound, bearing the Chemical Abstracts Service registry number 1086380-17-7, represents a contemporary addition to this family of compounds.

The synthetic pathway leading to this compound builds upon established methodologies for thiazole-4-carboxylic acid preparation, which historically involved multi-step processes beginning with readily available starting materials such as L-cysteine hydrochloride. The incorporation of the 3-methoxybenzyl substituent reflects modern synthetic strategies that seek to introduce specific functional groups to modulate biological activity and physicochemical properties. Research into thiazole derivatives has consistently demonstrated that structural modifications, particularly at the 2-position of the thiazole ring, can significantly influence biological activity and pharmacological profiles.

The compound's molecular formula C₁₂H₁₁NO₃S and molecular weight of 249.29 grams per mole establish its position within the broader category of substituted thiazole carboxylic acids. The presence of both the methoxy group and the benzyl linkage represents a sophisticated approach to molecular design, reflecting contemporary understanding of structure-activity relationships in heterocyclic chemistry.

Significance in Thiazole Chemistry

The significance of this compound within thiazole chemistry stems from its embodiment of key structural features that have proven essential for biological activity in related compounds. Thiazole derivatives containing carboxylic acid functionality at the 4-position have demonstrated remarkable versatility in pharmaceutical applications, serving as crucial intermediates in the synthesis of various bioactive compounds. The specific structural arrangement present in this compound, featuring the methoxybenzyl substituent at the 2-position, represents an important variation that may confer unique biological and chemical properties.

Research into related thiazole-4-carboxylic acid derivatives has revealed their fundamental importance as building blocks for more complex pharmaceutical agents. Studies of structurally similar compounds, such as 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid, have demonstrated significant biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the methoxy group in the aromatic substituent has been particularly noted for its ability to enhance solubility and participate in additional hydrogen bonding interactions, factors that are crucial for biological activity.

The carboxylic acid functionality at the 4-position of the thiazole ring provides essential chemical reactivity for further synthetic modifications. This functional group enables the formation of amide bonds, ester linkages, and other derivatives that can significantly alter the compound's biological profile. Research has shown that thiazole-4-carboxylic acid derivatives can serve as effective inhibitors of various enzymatic systems, particularly those involved in inflammatory processes such as cyclooxygenase enzymes.

Table 1: Structural Comparison of Related Thiazole-4-carboxylic Acid Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| This compound | 1086380-17-7 | C₁₂H₁₁NO₃S | 249.29 | Methoxybenzyl substituent |

| 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | 115299-07-5 | C₁₁H₉NO₃S | 235.26 | Direct phenyl attachment |

| 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | 57677-80-2 | C₁₁H₉NO₃S | 235.26 | Para-methoxy positioning |

Position in Contemporary Research

In contemporary research, this compound occupies a strategic position within the broader landscape of heterocyclic compound development. Current research trends emphasize the development of thiazole derivatives with enhanced selectivity and reduced toxicity profiles, goals that align with the structural features present in this compound. The methoxybenzyl substituent represents a sophisticated approach to molecular optimization, providing opportunities for fine-tuning both pharmacokinetic and pharmacodynamic properties.

Contemporary synthetic methodologies have increasingly focused on the development of efficient, environmentally sustainable approaches to thiazole synthesis. Recent advances in multicomponent reactions have enabled the preparation of fully substituted thiazole derivatives in single-pot procedures, representing significant improvements over traditional multi-step synthetic routes. These methodological advances have particular relevance for compounds such as this compound, where the complexity of the substituent pattern requires sophisticated synthetic planning.

The compound's position in modern research is further enhanced by its potential applications in materials science and coordination chemistry. Research has demonstrated that thiazole derivatives containing carboxylic acid functionality can serve as effective ligands for metal coordination, leading to the formation of complex materials with unique properties. The specific structural features of this compound, including the extended aromatic system and multiple coordination sites, suggest potential applications in the development of advanced materials.

Table 2: Contemporary Research Applications of Thiazole-4-carboxylic Acid Derivatives

| Research Area | Application Type | Key Findings | Reference Compounds |

|---|---|---|---|

| Pharmaceutical Development | Anti-inflammatory agents | Significant cyclooxygenase inhibition observed | Related methoxyphenyl derivatives |

| Agricultural Chemistry | Pesticide development | Enhanced selectivity and reduced environmental impact | Various substituted thiazoles |

| Materials Science | Coordination complexes | Formation of luminescent materials and pH-responsive systems | Pyridyl-thiazole derivatives |

| Biological Research | Cellular pathway studies | Insights into disease mechanisms and therapeutic targets | Multiple thiazole frameworks |

Current research efforts continue to explore the synthetic versatility of thiazole-4-carboxylic acid derivatives, with particular emphasis on developing new methodologies for introducing complex substituents at various positions of the thiazole ring. The this compound structure represents an important milestone in this progression, demonstrating the feasibility of incorporating sophisticated aromatic substituents while maintaining the essential carboxylic acid functionality that defines this class of compounds.

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-16-9-4-2-3-8(5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVUUUPGIUKZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example: Synthesis of Thiazole-4-carboxylic acid

A method for preparing thiazole-4-carboxylic acid involves the following steps:

- Esterification : Thiazolidine-4-carboxylic acid is converted into its methyl ester using methanol and HCl gas.

- Oxidation : The methyl ester is oxidized with MnO₂ in acetonitrile to form methyl thiazole-4-carboxylate.

- Hydrolysis : The ester is hydrolyzed with NaOH to obtain thiazole-4-carboxylic acid.

Analysis of Synthesis Conditions

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Condensation | Thiourea, 3-Methoxybenzaldehyde | pH Control, Temperature | Thiazole Intermediate |

| Esterification | Methanol, HCl | Room Temperature, Stirring | Methyl Ester |

| Oxidation | MnO₂, Acetonitrile | 60-100°C, Stirring | Thiazole Ester |

| Hydrolysis | NaOH, Water | Reflux, pH Control | Carboxylic Acid |

Research Findings and Challenges

While specific research findings on 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid are limited, studies on similar thiazole derivatives highlight their potential in biological applications, such as anticancer agents. Challenges in synthesizing these compounds often include optimizing reaction conditions to achieve high yields and purity.

Scientific Research Applications

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biochemical assays.

Medicine: Thiazole derivatives, including this compound, are investigated for their potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: It can be used in the development of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid depends on its specific application:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Modulation: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Antimicrobial Activity: The thiazole ring can disrupt microbial cell membranes or interfere with essential metabolic processes, leading to cell death.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. Its structure, which incorporates a thiazole ring, positions it among a class of compounds known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Weight : 253.29 g/mol

- Functional Groups : Thiazole ring, carboxylic acid, methoxy group

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, a mechanism crucial for cancer cell division and proliferation.

A notable study demonstrated that related compounds exhibited IC50 values ranging from 0.124 μM to 3.81 μM across multiple cancer types in the NCI-60 human tumor cell line anticancer drug screen . This suggests that this compound may possess similar properties.

| Cancer Type | IC50 (μM) |

|---|---|

| Leukemia (CCRF-CEM) | 0.124 |

| Non-Small Cell Lung Cancer | 3.81 |

Antimicrobial Activity

The thiazole moiety is recognized for its antimicrobial properties. In vitro studies have shown that thiazole derivatives can exhibit substantial inhibitory effects against pathogens such as Mycobacterium tuberculosis and various fungi . For example, one derivative demonstrated a 96% inhibition rate against M. tuberculosis at a concentration of 250 μg/mL .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory mediators and pathways, which are crucial in conditions like arthritis and colitis . Compounds similar to this compound have shown promise in reducing inflammation in animal models.

Case Studies and Research Findings

- Antiproliferative Studies :

- Mechanism of Action :

- Toxicity Assessments :

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves a Hantzsch thiazole cyclization, starting with a substituted thiourea and α-bromo ketone derivative. For example:

React 3-methoxybenzylamine with thiourea to form a thioamide intermediate.

Condense with α-bromo-4-carboxyacetophenone in ethanol under reflux to yield the thiazole core.

Purify via recrystallization (e.g., using ethanol/water mixtures) .

Alternative routes include coupling pre-formed thiazole fragments with the 3-methoxybenzyl group via Pd-catalyzed cross-coupling, though this may require protecting the carboxylic acid group during synthesis .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- NMR : Compare δH (1H NMR) and δC (13C NMR) shifts with analogous thiazole derivatives. For example, the methoxy group (δH ~3.8 ppm) and aromatic protons (δH 6.8–7.4 ppm) should align with substituent patterns .

- HPLC-MS : Employ reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI+ (expected [M+H]+ ~290.3 g/mol) .

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What are the recommended protocols for crystallizing this compound for structural analysis?

- Methodological Answer : Slow evaporation from a dimethyl sulfoxide (DMSO)/water mixture (1:4 v/v) at 4°C is effective. For X-ray diffraction:

Mount a single crystal on a diffractometer (e.g., Bruker D8 Venture).

Use SHELXL for structure refinement, leveraging its robust handling of thiazole ring geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in IC50 values (e.g., enzyme inhibition assays) may arise from assay conditions. To address this:

Standardize assays : Use identical buffer systems (e.g., PBS pH 7.4) and control for solvent effects (e.g., DMSO ≤0.1%).

Validate targets : Perform competitive binding studies with radiolabeled ligands or surface plasmon resonance (SPR) to confirm direct interactions .

Cross-validate with structural data : Correlate activity with crystallographic binding modes (via PDB deposition) to identify critical residues influencing potency .

Q. What computational methods are effective in predicting the binding affinity of this compound to pharmacological targets?

- Methodological Answer : Use a hybrid approach:

- Molecular docking (AutoDock Vina) : Dock the compound into EP2/EP3 prostaglandin receptor homology models (based on PDB: 6AK3). Prioritize poses with hydrogen bonds to Ser/Thr residues .

- MD simulations (GROMACS) : Run 100-ns simulations to assess stability of the thiazole-carboxylic acid moiety in the binding pocket. Analyze RMSD and ligand-protein interaction fingerprints .

- Free energy calculations (MM/PBSA) : Estimate ΔG binding to rank derivatives for SAR studies .

Q. How should researchers design SAR studies to optimize the bioactivity of this thiazole derivative?

- Methodological Answer : Focus on three regions:

Thiazole core : Introduce electron-withdrawing groups (e.g., -NO2) at C5 to enhance electrophilicity for covalent inhibition .

3-Methoxybenzyl substituent : Replace methoxy with halogen (e.g., -Cl) to improve lipophilicity (logP) and blood-brain barrier penetration .

Carboxylic acid : Explore bioisosteres (e.g., tetrazole) to mitigate ionization at physiological pH while retaining hydrogen-bonding capacity .

Validate using in vitro assays (e.g., COX-2 inhibition) and ADMET predictions (SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.